5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene
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Overview
Description
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene is an organic compound with the molecular formula C7H3BrF3O It is a halogenated aromatic compound, characterized by the presence of bromine and fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene typically involves the bromination and fluorination of suitable precursor compounds. One common method involves the reaction of 2-(difluoromethoxy)-1,3-difluorobenzene with bromine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron or aluminum bromide, to facilitate the bromination process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials. The process typically includes steps such as halogenation, purification, and crystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium amide or thiolates, typically carried out in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to these targets. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or alteration of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(difluoromethoxy)pyridine
- 5-Bromo-2,2-difluorobenzodioxole
- 5-Bromo-2-(difluoromethoxy)benzoic acid
Uniqueness
Compared to similar compounds, 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in the synthesis of specialized organic molecules and in applications requiring specific reactivity profiles .
Properties
IUPAC Name |
5-bromo-2-(difluoromethoxy)-1,3-difluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF4O/c8-3-1-4(9)6(5(10)2-3)13-7(11)12/h1-2,7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZIBINAQRAEVEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OC(F)F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627753 |
Source
|
Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
181806-67-7 |
Source
|
Record name | 5-Bromo-2-(difluoromethoxy)-1,3-difluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20627753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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